Afzelechin 3-O-xyloside
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Overview
Description
Afzelechin 3-O-xyloside is a flavonoid glycoside, specifically a flavan-3-ol, which is a type of flavonoid. It is a natural product that can be found in various plants. This compound is known for its potential biological activities and is used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Afzelechin 3-O-xyloside can be synthesized through a glycosylation reaction where afzelechin is reacted with a suitable xylosyl donor under specific conditions. The reaction typically involves the use of a catalyst and an appropriate solvent to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves the extraction of afzelechin from natural sources followed by its glycosylation. The process may include steps such as purification, concentration, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Afzelechin 3-O-xyloside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its properties .
Scientific Research Applications
Afzelechin 3-O-xyloside has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives. In biology, it is investigated for its potential antioxidant, anti-inflammatory, and anticancer properties. In medicine, this compound is explored for its therapeutic potential in treating various diseases. Additionally, it has applications in the food and cosmetic industries due to its bioactive properties .
Mechanism of Action
The mechanism of action of afzelechin 3-O-xyloside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defense system .
Comparison with Similar Compounds
Afzelechin 3-O-xyloside is similar to other flavonoid glycosides such as catechin 7-xyloside, catechin 7-O-beta-D-glucopyranoside, and catechin 3-rhamnoside. These compounds share a similar flavan-3-ol structure but differ in the type and position of the glycosyl group.
List of Similar Compounds:- Catechin 7-xyloside
- Catechin 7-O-beta-D-glucopyranoside
- Catechin 3-rhamnoside
- 3,4,4’,7-Tetrahydroxyflavan
- (+)-Catechin hydrate
- Catechin pentaacetate
- Symplocoside
- 3,4-O,O-Methylene-(+)-catechin
- 5,7,4’-Trimethoxyafzelechin
- 5,7,4’-Tri-O-methylcatechin
- (+)-Gallocatechin
Properties
Molecular Formula |
C20H22O9 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2/t14-,16+,17+,18-,19-,20+/m1/s1 |
InChI Key |
PNKDYHXWXNUKQK-LKERMYKISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O |
Origin of Product |
United States |
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